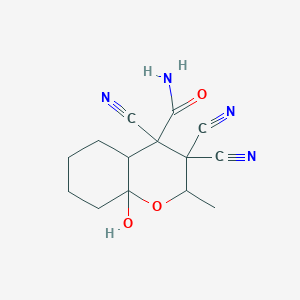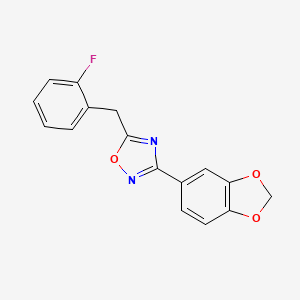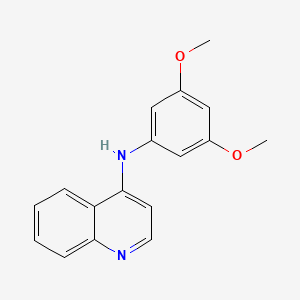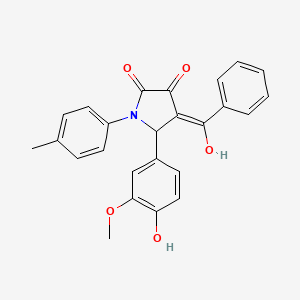
3,3,4-tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a chromene core, followed by the introduction of cyano groups and the carboxamide functionality. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,4-Tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,4-tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Known for their anticoagulant and antimicrobial properties.
Chromones: Studied for their anti-inflammatory and antioxidant activities.
Flavonoids: Widely researched for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness
3,3,4-Tricyano-8a-hydroxy-2-methyloctahydro-2H-chromene-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple cyano groups and a hydroxyl group in the chromene core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3,3,4-tricyano-8a-hydroxy-2-methyl-2,4a,5,6,7,8-hexahydrochromene-4-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-12(6-15,7-16)13(8-17,11(18)19)10-4-2-3-5-14(10,20)21-9/h9-10,20H,2-5H2,1H3,(H2,18,19) |
InChI Key |
MNGGQDUHBPABEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2CCCCC2(O1)O)(C#N)C(=O)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)

![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
![9-(3,5-dimethoxyphenyl)-6-methoxy-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B14944112.png)
![2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid](/img/structure/B14944117.png)

![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)

![Ethyl 4-({[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14944159.png)
